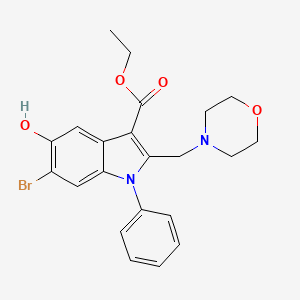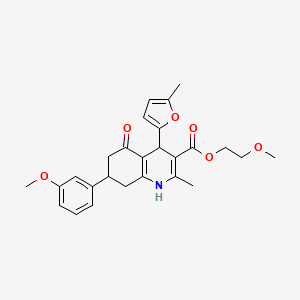![molecular formula C34H28N10O12S B11096128 N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)](/img/structure/B11096128.png)
N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(1-{(E)-2-[2-({2-[2-((E)-1-{4-[(3,5-DINITROBENZOYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]-2-OXOETHYL}SULFANYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-3,5-DINITROBENZAMIDE” is a complex organic compound characterized by multiple functional groups, including nitro, amide, and hydrazone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the hydrazone linkage: This can be achieved by reacting a hydrazine derivative with an aldehyde or ketone.
Introduction of the nitro groups: Nitration reactions using concentrated nitric acid and sulfuric acid.
Amide bond formation: This can be done through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or anhydride).
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of new materials with unique properties.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine
Drug development:
Biochemical studies: Used as a probe or reagent in biochemical assays.
Industry
Material science: Applications in the development of advanced materials such as polymers or coatings.
Analytical chemistry: Used in analytical methods for detecting or quantifying other substances.
Wirkmechanismus
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating biological pathways.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating cellular processes: Influencing cell signaling or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(1-{(E)-2-[2-({2-[2-((E)-1-{4-[(3,5-DINITROBENZOYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]-2-OXOETHYL}SULFANYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-3,5-DINITROBENZAMIDE: Similar compounds may include other hydrazone derivatives, nitroaromatic compounds, and amides.
Uniqueness
Functional group diversity: The presence of multiple functional groups in a single molecule.
Eigenschaften
Molekularformel |
C34H28N10O12S |
|---|---|
Molekulargewicht |
800.7 g/mol |
IUPAC-Name |
N-[4-[(E)-N-[[2-[2-[(2E)-2-[1-[4-[(3,5-dinitrobenzoyl)amino]phenyl]ethylidene]hydrazinyl]-2-oxoethyl]sulfanylacetyl]amino]-C-methylcarbonimidoyl]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C34H28N10O12S/c1-19(21-3-7-25(8-4-21)35-33(47)23-11-27(41(49)50)15-28(12-23)42(51)52)37-39-31(45)17-57-18-32(46)40-38-20(2)22-5-9-26(10-6-22)36-34(48)24-13-29(43(53)54)16-30(14-24)44(55)56/h3-16H,17-18H2,1-2H3,(H,35,47)(H,36,48)(H,39,45)(H,40,46)/b37-19+,38-20+ |
InChI-Schlüssel |
NRHQCNJQCQRXMI-RIOOQTRLSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSCC(=O)N/N=C(/C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])\C)/C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)CSCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(1E)-1-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11096049.png)

![4-hydroxy-3-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11096070.png)
![3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate](/img/structure/B11096071.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11096076.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11096084.png)
![[(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11096092.png)
![2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11096096.png)
![2-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11096098.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11096111.png)
![3-({[2-(Benzylsulfanyl)phenyl]carbonyl}amino)benzyl 2-(benzylsulfanyl)benzoate](/img/structure/B11096115.png)
![N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide](/img/structure/B11096119.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11096123.png)

